![molecular formula C9H11ClN2Si B3132882 2-Chloro-4-[trimethylsilylethynyl]pyrimidine CAS No. 37972-23-9](/img/structure/B3132882.png)
2-Chloro-4-[trimethylsilylethynyl]pyrimidine
概要
説明
2-Chloro-4-[trimethylsilylethynyl]pyrimidine, also known as TMS-2-Cl-Py, is a pyrimidine derivative commonly used in the synthesis of organic molecules. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
The synthesis of pyrimidines involves various methods, including oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 . A ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .Molecular Structure Analysis
The molecular formula of 2-Chloro-4-[trimethylsilylethynyl]pyrimidine is C9H11ClN2Si, and its molecular weight is 210.73 g/mol. Pyrimidines have nitrogen atoms at positions 1 and 3 in the ring .Chemical Reactions Analysis
Pyrimidines undergo various chemical reactions. For instance, an operationally simple, regioselective reaction of ketones, aldehydes, or esters with amidines in the presence of TEMPO and an in situ prepared recyclable iron (II)-complex provides various pyrimidine derivatives with broad functional group tolerance .科学的研究の応用
. It is commonly used in the synthesis of organic molecules. Researchers have developed various methods for its synthesis, enabling access to this compound for further investigations.
Anti-Inflammatory Properties
Pyrimidines, including 2-Chloro-4-[trimethylsilylethynyl]pyrimidine, exhibit anti-inflammatory effects. These properties are attributed to their inhibitory response against key inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and interleukins . The compound’s anti-inflammatory potential makes it relevant for drug development.
NF-κB and AP-1 Inhibition
Through solution-phase parallel synthesis and high-throughput evaluation, new derivatives of 2-Chloro-4-(trifluoromethyl)pyrimidine were identified as NF-κB and AP-1 inhibitors. These derivatives also demonstrated inhibition of IL-2 and IL-8 levels . Such inhibition mechanisms are crucial in managing inflammatory responses.
Drug Development
Given its anti-inflammatory properties, researchers are investigating 2-Chloro-4-[trimethylsilylethynyl]pyrimidine as a candidate for drug development. Novel analogs with enhanced anti-inflammatory activities and minimal toxicity are being explored based on structure–activity relationships (SARs) .
作用機序
Target of Action
Pyrimidines, in general, are known to interact with a range of targets, including certain vital inflammatory mediators such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Mode of Action
Pyrimidines are known to exhibit anti-inflammatory effects attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
Pyrimidines are known to impact the inflammatory response, which involves a complex network of biochemical pathways .
Result of Action
Pyrimidines are known to exhibit a range of pharmacological effects, including anti-inflammatory activity .
Safety and Hazards
While specific safety and hazard information for 2-Chloro-4-[trimethylsilylethynyl]pyrimidine is not available, it’s important to handle all chemicals with care. For instance, a related compound, Chloro-4-(trifluoromethyl)pyrimidine, is considered hazardous and can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
特性
IUPAC Name |
2-(2-chloropyrimidin-4-yl)ethynyl-trimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2Si/c1-13(2,3)7-5-8-4-6-11-9(10)12-8/h4,6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNQFCSPNCDBNSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=NC(=NC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001240085 | |
| Record name | 2-Chloro-4-[2-(trimethylsilyl)ethynyl]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001240085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
37972-23-9 | |
| Record name | 2-Chloro-4-[2-(trimethylsilyl)ethynyl]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37972-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-[2-(trimethylsilyl)ethynyl]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001240085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



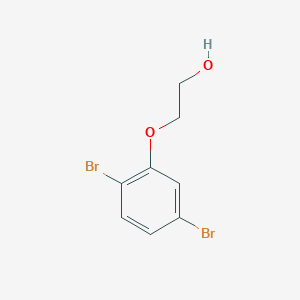
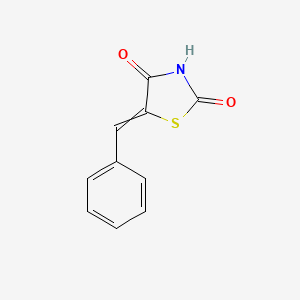
![N'-(6-amino-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)furan-2-carbohydrazide](/img/structure/B3132824.png)

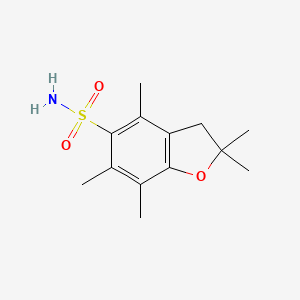

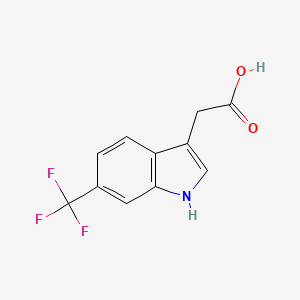
![2-chloro-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B3132870.png)
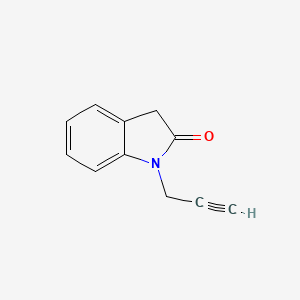
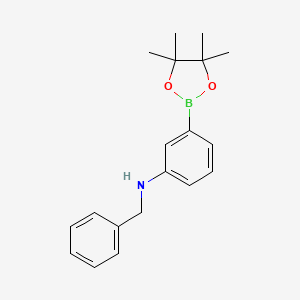

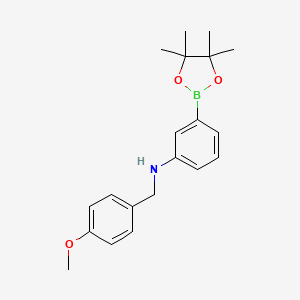
![(1R,4S)-2-Aza-bicyclo[2.2.1]heptane](/img/structure/B3132902.png)